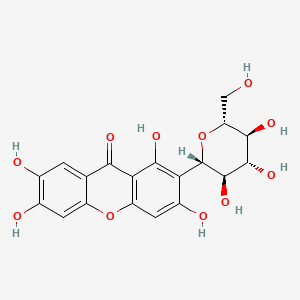

Dihydromorin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Technical Guide: Dihydromorin from Artocarpus heterophyllus - Sources, Protocols, and Pharmacological Activities

Introduction to Dihydromorin and Its Natural Occurrence in Artocarpus heterophyllus

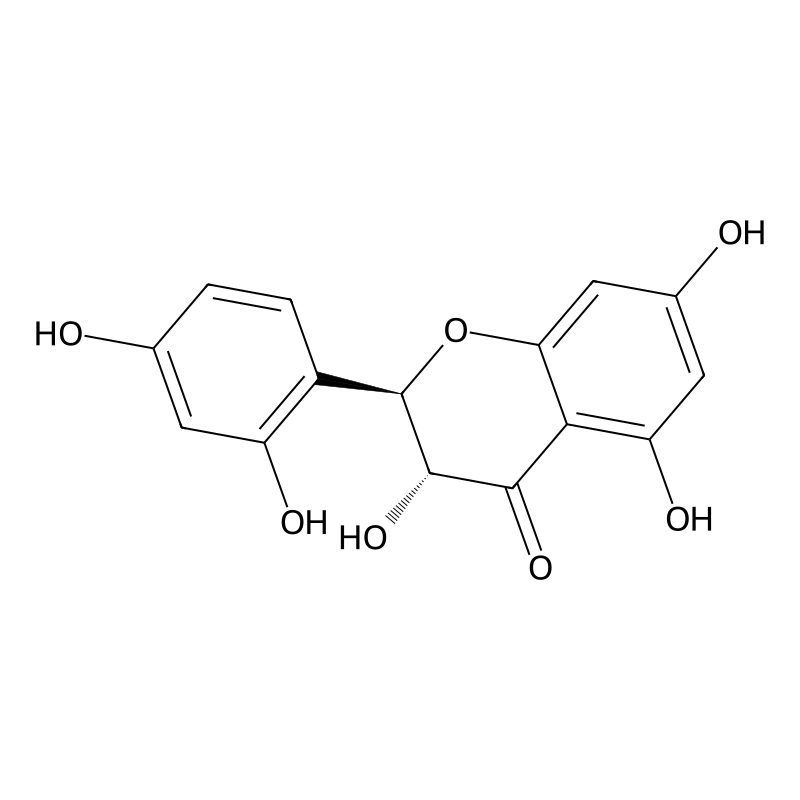

Artocarpus heterophyllus Lam., commonly known as jackfruit, represents a significant source of bioactive phenolic compounds with demonstrated pharmacological potential. Among these compounds, This compound (3,4',5,7-tetrahydroxy-2,3-dihydroflavonol) has emerged as a compound of considerable interest for drug discovery and development. This compound belongs to the flavonoid class of phytochemicals and has been identified in multiple tissues of Artocarpus heterophyllus through advanced chromatographic and spectroscopic methods. This compound exhibits a range of biological activities including tyrosinase inhibition, antioxidant effects, and potential antimelanogenic properties, making it a promising candidate for cosmetic, therapeutic, and research applications [1] [2]. The presence of this compound in jackfruit underscores the value of this plant as a source of bioactive compounds beyond its nutritional significance.

The structural features of this compound include a dihydroflavonol skeleton with hydroxyl groups at positions 3, 4', 5, and 7, which contribute to its biological activity and chemical properties. This molecular framework allows for interactions with various enzyme systems and signaling pathways, particularly those involved in oxidative stress and pigment production. Research indicates that this compound is part of a broader family of prenylated flavonoids and phenolic compounds in Artocarpus heterophyllus that demonstrate structure-dependent biological activities [1]. Understanding the distribution, extraction, purification, and activity of this specific compound provides valuable insights for researchers aiming to develop natural product-based therapeutics.

Identification and Natural Distribution in Jackfruit Tissues

Plant Tissue Distribution

This compound has been systematically identified in specific anatomical parts of Artocarpus heterophyllus through targeted phytochemical studies. The twigs and woods of the plant have been confirmed to contain significant quantities of this compound based on HPLC analysis and activity-guided fractionation studies [2]. Research indicates that the chemical profiles of twigs and woods show distinct patterns, with this compound serving as one of the key marker compounds contributing to observed biological activities, particularly tyrosinase inhibition [2]. The heartwoods of Artocarpus heterophyllus have also been documented as a source of this compound, along with other flavonoids such as norartocarpetin [1].

The distribution of this compound across different plant tissues follows a specific pattern, with higher concentrations typically found in woody tissues compared to other parts of the plant. This distribution pattern likely relates to the compound's ecological role in plant defense mechanisms. The presence of this compound in these specific tissues has practical implications for collection and extraction strategies, suggesting that pruning waste and timber byproducts could serve as sustainable sources for obtaining this valuable compound [3] [4].

Quantitative Occurrence in Plant Material

Table 1: Quantitative Distribution of this compound in Artocarpus heterophyllus Tissues

| Plant Tissue | Extraction Method | Concentration Range | Identification Technique |

|---|---|---|---|

| Twigs | Ethanol extraction, chromatographic separation | Not quantitatively determined | HPLC with marker compounds [2] |

| Wood | Ethanol extraction, activity-guided fractionation | Isolated pure compound | Spectroscopic analysis (NMR, MS) [1] |

| Heartwood | Solvent extraction, separation | Isolated compound | Structural elucidation [1] |

While specific quantitative data for this compound concentration in natural tissues is limited in the available literature, its presence has been consistently confirmed through multiple isolation and identification studies. The relative abundance of this compound can be inferred from its successful isolation in quantities sufficient for structural characterization and bioactivity testing [1] [2]. Further quantitative studies using modern analytical techniques would provide valuable data for comparing this compound content across different plant accessions, seasonal variations, and geographical sources.

Extraction and Isolation Methodologies

Standard Extraction Protocols

The extraction of this compound from Artocarpus heterophyllus typically follows established protocols for flavonoid isolation from plant material. The initial extraction generally involves the use of ethanol or methanol as solvents, which effectively extract phenolic compounds including this compound from dried, powdered plant material. In one documented approach, twigs of Artocarpus heterophyllus were extracted with ethanol using maceration or Soxhlet extraction methods [2]. The crude extract was then concentrated under reduced pressure and subsequently partitioned between water and organic solvents such as ethyl acetate or n-butanol to enrich the flavonoid content. This solvent-solvent fractionation step effectively separates this compound from non-polar compounds like chlorophyll and highly polar compounds like sugars, providing a flavonoid-rich fraction for further purification [2].

For wood tissues, a similar approach has been employed with an emphasis on activity-guided fractionation using tyrosinase inhibition or melanin biosynthesis inhibition assays to track the presence of this compound through the separation process [5]. The extraction process typically involves size reduction of the plant material (drying and powdering) to increase the surface area for efficient extraction, followed by exhaustive extraction with ethanol or methanol, either at room temperature or with heating under reflux conditions. The choice of solvent significantly impacts the yield and profile of extracted compounds, with hydroalcoholic mixtures sometimes employed to balance extraction efficiency and selectivity [1].

Advanced Extraction Technologies

Recent advances in extraction technologies offer potential improvements for the isolation of this compound and related flavonoids from jackfruit tissues. While specific applications to this compound extraction are not extensively documented in the available literature, green extraction technologies have been successfully applied to other bioactive compounds from jackfruit leaves, suggesting their potential applicability for this compound isolation [4]. These methods include:

- Ultrasound-Assisted Extraction (UAE): This technique utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time. For jackfruit leaf proteins, UAE has been shown to achieve extraction efficiencies of 96.3 mg/g [4].

- Microwave-Assisted Extraction (MAE): Microwave energy facilitates rapid heating of the plant material, leading to accelerated release of intracellular compounds. MAE of jackfruit leaves has demonstrated extraction efficiencies of 95.6 mg/g [4].

- High Hydrostatic Pressure (HHP) Extraction: This method uses ultra-high pressure (up to 1000 atm) to disrupt cellular structures without significant heating, potentially preserving heat-sensitive compounds. HHP has shown the highest efficiency for jackfruit leaf protein extraction at 147.3 mg/g [4].

Table 2: Comparison of Advanced Extraction Technologies for Bioactives from Artocarpus heterophyllus

| Extraction Method | Conditions | Efficiency | Advantages | Limitations |

|---|---|---|---|---|

| Conventional Solvent Extraction | Ethanol, heating or maceration | Varies with solvent and time | Simple, scalable | Longer time, higher solvent use |

| Ultrasound-Assisted Extraction | 24 KHz, specific power和时间 | 96.3 mg/g (for proteins) | Reduced time, improved yield | Equipment cost, optimization needed |

| Microwave-Assisted Extraction | Controlled power和时间 | 95.6 mg/g (for proteins) | Rapid, efficient | Possible thermal degradation |

| High Hydrostatic Pressure | Up to 1000 atm pressure | 147.3 mg/g (for proteins) | Minimal thermal effects | High equipment cost |

These advanced extraction methods could potentially be adapted for this compound isolation, possibly improving yield, reducing solvent consumption, and shortening processing time. However, method optimization would be necessary to account for the specific chemical properties and stability of this compound.

Isolation and Purification Techniques

Following initial extraction, the isolation of this compound typically involves a sequence of chromatographic techniques to separate it from other compounds in the crude extract. The general workflow involves:

- Fractionation using vacuum liquid chromatography or flash chromatography with solvents of increasing polarity (hexane, ethyl acetate, methanol) to obtain broad fractions grouped by polarity [2].

- Further purification of this compound-containing fractions using techniques such as column chromatography over silica gel, Sephadex LH-20, or reverse-phase C18 materials [2].

- Final purification using semi-preparative or preparative HPLC with UV detection (typically at 254-280 nm for flavonoids) to obtain pure this compound for structural characterization and bioactivity testing [2].

The isolation process is often guided by thin-layer chromatography (TLC) screening with appropriate detection methods (UV fluorescence, natural product reagents) or by bioactivity screening if targeting specific pharmacological effects. For this compound, the tyrosinase inhibition assay has been successfully used to track the compound during isolation procedures [5]. The purity of isolated this compound is typically confirmed by HPLC, melting point determination, and spectroscopic methods including NMR and MS.

Biological Activities and Mechanism of Action

Tyrosinase Inhibition and Melanin Biosynthesis Regulation

This compound demonstrates significant anti-tyrosinase activity, which underpins its potential as a skin-lightening agent and treatment for hyperpigmentation disorders. Research has shown that this compound effectively inhibits mushroom tyrosinase, with studies incorporating it as one of several marker compounds for evaluating tyrosinase inhibitory activity in Artocarpus heterophyllus extracts [2]. The IC₅₀ value for this compound, while not explicitly stated in the available literature, is considered significant enough to contribute to the overall tyrosinase inhibitory effects observed in jackfruit extracts. This inhibitory activity targets the key enzyme responsible for melanin production in human skin, making this compound a promising candidate for cosmetic and therapeutic applications aimed at reducing hyperpigmentation [5].

The mechanism of tyrosinase inhibition by this compound appears to involve direct interaction with the enzyme's active site, potentially through chelation of copper ions or binding to key amino acid residues. The dihydroflavonol structure of this compound, with specific hydroxylation patterns, is likely responsible for this inhibitory activity. Structure-activity relationship studies of related flavonoids suggest that the 3,4',5,7-tetrahydroxy pattern contributes significantly to tyrosinase inhibition potential. Interestingly, some isoprenoid-substituted flavonoids from Artocarpus heterophyllus inhibit melanin biosynthesis in B16 melanoma cells without direct tyrosinase inhibition, suggesting alternative mechanisms that might also be relevant to this compound [6].

The following diagram illustrates the mechanism of this compound in melanin biosynthesis regulation:

Mechanism of this compound in Melanin Biosynthesis Regulation

Antioxidant Activities

This compound contributes to the overall antioxidant potential of Artocarpus heterophyllus extracts, although specific data on its individual antioxidant capacity is limited in the available literature. As a flavonoid with multiple hydroxyl groups, this compound is expected to demonstrate significant free radical scavenging activity through hydrogen atom transfer or single electron transfer mechanisms. The compound's structure suggests potential for chelating pro-oxidant metals and inhibiting oxidative enzymes, further enhancing its antioxidant profile [1].

The antioxidant effects of jackfruit extracts containing this compound have been demonstrated in various assay systems. Jackfruit pulp extracts have shown protective effects against DNA damage induced by H₂O₂ + UV and γ-irradiation, suggesting that components including this compound can mitigate oxidative damage to biomolecules [1]. Additionally, extracts from jackfruit peel containing phenolic compounds and flavonoids (potentially including this compound) demonstrated radical scavenging activities between 80-94% inhibition in certain assay systems [1]. These findings support the inclusion of this compound among the antioxidant principles in Artocarpus heterophyllus.

Additional Biological Activities

Beyond its well-documented effects on tyrosinase and oxidative pathways, this compound may contribute to other pharmacological activities reported for Artocarpus heterophyllus extracts:

- Anti-inflammatory Effects: Related flavonoids from jackfruit have demonstrated anti-inflammatory activity by suppressing LPS-induced production of nitric oxide and prostaglandin E₂ in RAW264.7 cells [1]. While specific data for this compound is limited, its structural similarity to other active flavonoids suggests potential anti-inflammatory properties.

- Antimicrobial Activity: Jackfruit extracts containing various flavonoids have shown antimicrobial properties against a range of pathogens [1]. This compound's contribution to these effects warrants further investigation.

- Potential Anticancer Effects: Some prenylated flavonoids from jackfruit have demonstrated anticancer activities, though this compound's specific role in such effects requires further study [1].

The breadth of these potential activities highlights the pharmacological significance of this compound and justifies further research into its specific mechanisms and therapeutic applications.

Analytical Methods for Characterization and Quantification

HPLC and UPLC Analysis Methods

The analysis of this compound in Artocarpus heterophyllus extracts has been successfully accomplished using reverse-phase high-performance liquid chromatography (HPLC). A validated HPLC method has been developed specifically to compare chemical profiles and tyrosinase inhibitors in different parts of jackfruit, with this compound included as one of five active tyrosinase inhibitors used as marker compounds [2]. This method typically employs C18 columns with gradient elution using water-acetonitrile or water-methanol mobile phases containing small percentages of acid modifiers (e.g., formic acid, acetic acid) to improve peak shape. Detection is commonly performed using photodiode array (PDA) detectors set at appropriate wavelengths for flavonoid detection (typically 254-280 nm) [2].

More advanced chromatographic techniques such as UPLC-ESI-Q-TOF-MS/MS have been applied to analyze phenolic compounds in jackfruit pulp, demonstrating the potential for highly sensitive detection and characterization of this compound in complex plant matrices [7]. These methods offer improved resolution, sensitivity, and speed compared to conventional HPLC, enabling more comprehensive phytochemical profiling. The MS detection component also provides valuable structural information through accurate mass measurement and fragmentation patterns, facilitating compound identification even without reference standards.

Structural Elucidation Techniques

The structural characterization of this compound relies heavily on spectroscopic methods, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide comprehensive information about the carbon framework and proton connectivity of this compound, allowing full structural assignment [2].

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) determines the exact molecular mass and formula, while tandem MS (MS/MS) provides information about fragmentation patterns and structural features [7].

- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV spectral data with shift reagents help characterize the flavonoid skeleton and substitution pattern.

These techniques in combination provide unambiguous structural identification of this compound and allow differentiation from related flavonoids in jackfruit extracts.

Research Applications and Future Perspectives

This compound from Artocarpus heterophyllus presents numerous potential applications in pharmaceutical, cosmetic, and research contexts. The compound's tyrosinase inhibitory activity positions it as a promising natural alternative to synthetic skin-lightening agents such as hydroquinone, which is associated with adverse effects like ochronosis and potential cytotoxicity [5]. Formulations containing this compound could be developed for treating hyperpigmentation disorders including melasma, post-inflammatory hyperpigmentation, and age spots. Furthermore, the antioxidant properties of this compound suggest potential in anti-aging cosmetic products designed to protect skin from oxidative stress induced by UV radiation and environmental pollutants.

From a pharmaceutical perspective, this compound warrants investigation for potential applications beyond dermatology. The structural features of this compound that contribute to its tyrosinase inhibition may also confer activity against related enzymes or pathways relevant to other disease conditions. Future research directions should include:

- Structure-activity relationship studies to optimize this compound's biological activity through semi-synthetic modifications

- Formulation development to enhance the stability, delivery, and bioavailability of this compound in various applications

- In vivo studies to validate efficacy and safety in relevant biological models

- Synergistic studies to explore potential additive or synergistic effects when combined with other bioactive compounds

The ongoing development of green extraction technologies [3] [4] will also facilitate more sustainable and efficient production of this compound for research and commercial applications, enhancing the economic viability of jackfruit processing by utilizing agricultural waste products like pruned twigs and leaves.

Conclusion

References

- 1. Chemical constituents and biological activities of <em>Artocarpus</em> <em>heterophyllus</em> lam (Jackfruit): A review [microbiochemjournal.com]

- 2. Chemical components and tyrosinase inhibitors from the twigs of Artocarpus heterophyllus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Structural Modification of Jackfruit Leaf Proteins ... [mdpi.com]

- 4. Green technologies for the extraction of proteins from jackfruit ... [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory effect of artocarpanone from Artocarpus heterophyllus on melanin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory effect of isoprenoid-substituted flavonoids isolated from Artocarpus heterophyllus on melanin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of phenolic profiles and antioxidant activities in ... [pmc.ncbi.nlm.nih.gov]

Pharmacological Activities & Quantitative Data

The table below summarizes the key quantitative findings from a 2020 study on dihydromorin [1] [2].

| Activity Type | Experimental Model | Key Results | Potency (IC₅₀ / MIC / MBC) |

|---|---|---|---|

| Immunosuppressive | Polymorphonuclear Neutrophils (PMNs) | Inhibition of cell migration towards a chemical attractant. | IC₅₀ = 5.03 µg/mL [1] [2] |

| Whole Blood Cells | Inhibition of reactive oxygen species (ROS) production. | IC₅₀ = 7.88 µg/mL [1] [2] | |

| Polymorphonuclear Neutrophils (PMNs) | Inhibition of reactive oxygen species (ROS) production. | IC₅₀ = 7.59 µg/mL [1] [2] | |

| Monocytes | Inhibition of reactive oxygen species (ROS) production. | IC₅₀ = 7.24 µg/mL [1] [2] | |

| Polymorphonuclear Neutrophils (PMNs) | Inhibition of the enzyme Myeloperoxidase (MPO). More potent than the control drug indomethacin. | IC₅₀ = 5.24 µg/mL (Indomethacin IC₅₀ = 24.6 µg/mL) [1] [2] | |

| Antibacterial | Streptococcus pyogenes | Showed both growth inhibition and killing activity. | MIC = 15.62 µg/mL; MBC = 31.25 µg/mL [1] [2] |

Detailed Experimental Protocols

For researchers looking to replicate or adapt these studies, here are the core methodologies used in the key publications.

Immunomodulatory Assays

The following assays were performed using human phagocytes (PMNs and monocytes) isolated from whole blood [1] [2].

- Cell Viability Test: A trypan blue exclusion assay determined cell viability after a 2-hour incubation with this compound. Concentrations that maintained >90% cell viability were used in subsequent functional assays [2].

- Chemotaxis Assay: Cell migration was assessed using a modified 48-well Boyden chamber.

- Procedure: A chemoattractant was placed in the lower chamber. PMNs, pre-treated with this compound (0.625–10 µg/mL), were placed in the upper chamber.

- Measurement: After a 1-hour incubation, the distance the cells migrated was measured. Ibuprofen was used as a positive control [2].

- Respiratory Burst Assay (ROS Production): ROS production was measured via luminol-based chemiluminescence.

- Procedure: Whole blood, PMNs, or monocytes were incubated with this compound (0.78–12.5 µg/mL), opsonized zymosan (a stimulant), and luminol.

- Measurement: The resulting chemiluminescence, proportional to ROS levels, was measured in relative luminometer units (RLU). Aspirin was used as a positive control [1] [2].

- Myeloperoxidase (MPO) Activity Assay: MPO activity was quantified using a colorimetric assay kit.

- Procedure: Activated neutrophils were incubated with an MPO substrate reaction mix for 30 minutes. A stop solution was added, and the absorbance was measured at 412 nm. Indomethacin was the positive control [2].

Antibacterial Activity Assay

- Method: The broth microdilution method was used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) [1] [2].

- Procedure: this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration that prevents visible growth. The MBC is determined by sub-culturing from wells with no visible growth to find the concentration that kills 99.9% of the initial bacteria [2].

Mechanism of Action Insights

A proposed mechanism for this compound's anti-inflammatory activity, particularly its inhibition of Myeloperoxidase (MPO), is illustrated below.

Figure 1: Proposed mechanism for this compound's anti-inflammatory action. This compound directly inhibits the MPO enzyme and suppresses reactive oxygen species (ROS) production in activated phagocytes [1] [2].

Conclusion and Research Implications

The next critical steps in its development would include:

- Expanding Antibacterial Profiling: Testing against a wider range of clinical bacterial isolates.

- In Vivo Validation: Conducting studies in animal models of inflammation and infection.

- Lead Optimization: Exploring synthetic derivatives to improve its potency and drug-like properties.

References

Dihydromorin safety and toxicity profile

Known Hazards and Toxicological Data

The table below summarizes the known safety information for dihydromorin from a 2024 safety data sheet and recent research publications.

| Aspect | Classification/Findings | Notes and Evidence |

|---|---|---|

| Acute Oral Toxicity | Category 4 (H302: Harmful if swallowed) [1] | Based on manufacturer's safety data sheet (2024) [1]. |

| Aquatic Toxicity | Category 1 (H410: Very toxic to aquatic life with long-lasting effects) [1] | Based on manufacturer's safety data sheet (2024) [1]. |

| In Vitro Cytotoxicity | Cell viability >90% at concentrations up to 100 μg/mL in human phagocytes [2] | Suggests low cytotoxicity in this specific assay system. |

| Other Hazards | Hazardous decomposition products may be released in a fire [1] | - |

Experimental Data and Protocols

The following experimental details are primarily derived from a 2020 study investigating the immunomodulatory and antibacterial effects of this compound [2].

Immunosuppressive Activity Assessment

The study evaluated the effect of this compound on key functions of human immune cells (polymorphonuclear neutrophils, PMNs). The experimental workflow and key results are summarized below.

Experimental workflow for immunomodulatory activity.

- Cell Viability (Trypan Blue Exclusion): Isolated human PMNs were incubated with this compound. Concentrations of 6.25 and 100 μg/mL resulted in >90% cell viability, confirming tested effects were not due to general cytotoxicity [2].

- Chemotaxis Assay (Modified Boyden Chamber): PMN migration toward a chemoattractant was measured. This compound potently inhibited migration with an IC₅₀ of 5.03 μg/mL (positive control Ibuprofen not reported) [2].

- Respiratory Burst (Chemiluminescence): ROS production by whole blood cells, PMNs, and monocytes was measured using luminol. This compound inhibited ROS in PMNs with an IC₅₀ of 7.59 μg/mL (positive control Aspirin not reported) [2].

- Myeloperoxidase (MPO) Activity (Colorimetric Assay): MPO activity in PMNs was quantified. This compound strongly inhibited activity with an IC₅₀ of 5.24 μg/mL, outperforming positive control Indomethacin (IC₅₀ 24.6 μg/mL). Molecular docking suggested interaction with Arg239 and Gln91 residues in MPO [2].

Antibacterial Activity Evaluation

- Method (Broth Microdilution): Antibacterial activity was evaluated against a panel of Gram-positive and Gram-negative bacteria [2].

- Key Finding: this compound showed strong, selective activity against Streptococcus pyogenes with a Minimum Inhibitory Concentration of 15.62 μg/mL and a Minimum Bactericidal Concentration of 31.25 μg/mL [2].

Summary and Research Gaps

This compound demonstrates potent immunosuppressive and specific antibacterial activities in vitro with low cytotoxicity to human phagocytes at effective concentrations [2]. However, the safety data sheet indicates oral and aquatic toxicity [1].

Major data gaps exist for a complete preclinical safety profile:

- Lack of in vivo toxicity studies: No data from animal models on maximum tolerated dose, organ toxicity, or chronic exposure effects.

- Absence of ADME profiles: Its absorption, distribution, metabolism, and excretion in a living system are unknown.

- Incomplete cytotoxicity screening: Effects on other cell types (e.g., hepatic, renal) have not been investigated.

- Uncertain safety for topical application: Proposed use as a skin-lightening agent [3] requires specific local tolerance and systemic absorption studies.

References

Comprehensive Application Notes and Protocols: Evaluating Dihydromorin's Immunosuppressive and Antibacterial Activities

Introduction and Biological Context

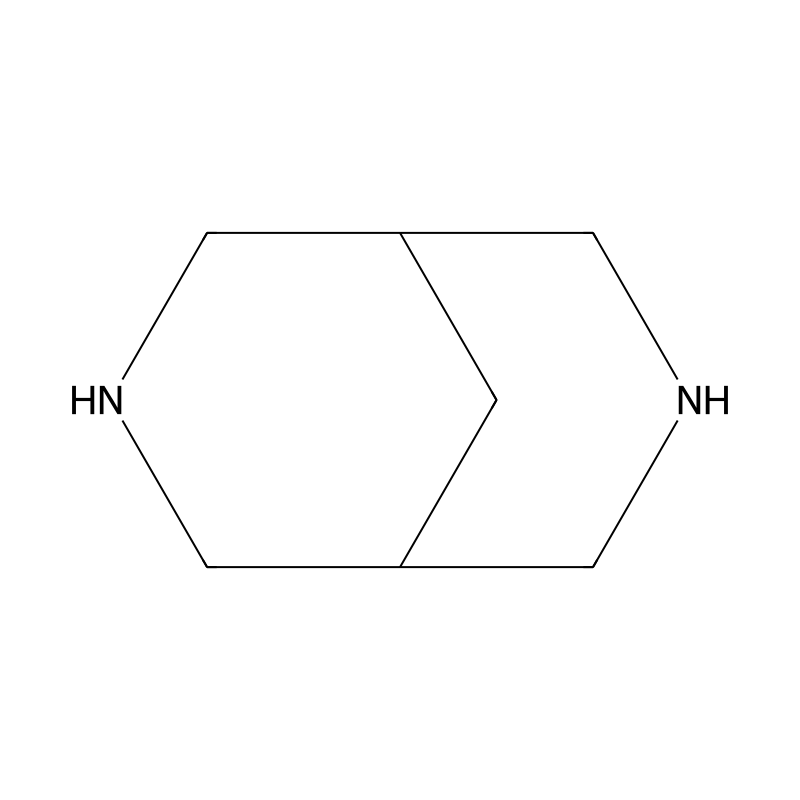

Dihydromorin is a flavonoid compound isolated from the heartwoods of Artocarpus heterophyllus (jackfruit) that has demonstrated significant immunosuppressive potential with additional antibacterial properties. This natural product has emerged as a promising candidate for development as an anti-inflammatory agent due to its potent effects on human phagocytes, which play crucial roles in innate immunity. Phagocytes, including polymorphonuclear neutrophils (PMNs) and monocytes, serve as the body's first line of defense against invading pathogens through mechanisms such as chemotaxis, phagocytosis, and reactive oxygen species (ROS) production. However, overactive phagocytes contribute to chronic inflammation and tissue damage in various pathological conditions, creating a need for therapeutic agents that can modulate their activity without causing complete immunosuppression.

The immunomodulatory properties of plant-derived flavonoids have gained increasing attention in recent years as potential alternatives to conventional immunosuppressive drugs, which often carry significant side effects. This compound represents one such compound that targets specific functions of phagocytes while potentially offering a more favorable safety profile. Research indicates that this compound exhibits dose-dependent inhibition of key phagocytic functions including chemotaxis, respiratory burst, and myeloperoxidase (MPO) activity. Understanding its mechanisms of action through standardized assays is essential for evaluating its therapeutic potential and possible applications in inflammatory disorders.

This document provides detailed protocols for evaluating this compound's immunosuppressive activities, incorporating both in vitro cell-based assays and computational approaches. The assays described herein have been optimized for reproducibility and reliability, enabling researchers in immunology and drug development to effectively characterize the compound's effects on human immune cells. Additionally, we include protocols for assessing this compound's antibacterial properties, which may contribute to its overall anti-inflammatory efficacy by addressing underlying infections that trigger immune responses.

Compound Profile and Preparation

Compound Characterization

This compound (3,4',5,7-tetrahydroxy-2,3-dihydroflavonol) is a dihydroflavonol derivative characterized by a flavan-3-ol skeleton with multiple hydroxyl groups contributing to its biological activity and physicochemical properties. The compound is typically isolated from the heartwood of Artocarpus heterophyllus using chromatographic techniques, with identification confirmed through nuclear magnetic resonance (NMR) spectroscopy ( [1] [2]). The presence of multiple phenolic hydroxyl groups confers significant antioxidant potential and contributes to its interactions with biological targets, particularly enzymes involved in inflammatory processes.

Preparation Protocols

2.2.1 Stock Solution Preparation

For immunosuppressive activity assays, prepare this compound stock solutions at a concentration of 10 mg/mL in dimethyl sulfoxide (DMSO). Ensure complete dissolution using vortex mixing and brief sonication if necessary. Aliquot and store at -20°C protected from light. Under these conditions, the compound remains stable for at least 6 months. For working solutions, dilute the stock in appropriate assay buffers immediately before use, ensuring that the final DMSO concentration does not exceed 0.1% to maintain cell viability.

2.2.2 Quality Control and Validation

- Purity Assessment: Analyze this compound purity using high-performance liquid chromatography (HPLC) with photodiode array detection, confirming a single peak with retention time consistent with the reference standard.

- Structural Verification: Perform regular NMR and mass spectrometry analyses to confirm compound integrity, particularly after long-term storage.

- Bioactivity Screening: Include reference compounds (e.g., ibuprofen, aspirin, indomethacin) as positive controls in all assays to validate system responsiveness.

Cell-Based Functional Assays

Phagocyte Isolation and Maintenance

3.1.1 Polymorphonuclear Neutrophils (PMNs) Isolation

Human PMNs are isolated from fresh whole blood collected in heparinized tubes from healthy donors. Use a modified dextran sedimentation and Ficoll-gradient centrifugation method as follows ( [2]):

- Mix whole blood with an equal volume of phosphate-buffered saline (PBS) and add 6% dextran solution in a 1:4 ratio (dextran:blood-PBS mixture).

- Allow red blood cells to sediment for 45 minutes at room temperature.

- Collect the leukocyte-rich supernatant and layer carefully onto Ficoll-Histopaque solution.

- Centrifuge at 400 × g for 30 minutes at 20°C without brake.

- Collect the PMN pellet and lyse remaining red blood cells with cold ammonium chloride solution (155 mM NH₄Cl, 10 mM KHCO₃, 0.1 mM EDTA).

- Wash cells twice with PBS and resuspend in Hanks' Balanced Salt Solution (HBSS) containing 0.1% human serum albumin.

- Determine cell viability using trypan blue exclusion, accepting only preparations with >95% viability.

- Adjust cell concentration to 1×10⁶ cells/mL for subsequent assays.

3.1.2 Monocyte Isolation

Monocytes are isolated from peripheral blood mononuclear cells (PBMCs) using Lymphoprep density gradient centrifugation ( [2]):

- Dilute whole blood with an equal volume of physiological saline and layer carefully onto Lymphoprep solution.

- Centrifuge at 400 × g for 45 minutes at 20°C without brake.

- Collect the mononuclear cell layer at the interface and wash twice with PBS.

- Resuspend cells in complete RPMI-1640 medium and seed in culture flasks.

- After 2 hours incubation at 37°C in 5% CO₂, remove non-adherent cells by gentle washing.

- Detach adherent monocytes using cold PBS with 2 mM EDTA and resuspend in appropriate assay buffer.

- Adjust cell concentration to 1×10⁶ cells/mL for assays.

Cell Viability Assessment

Before evaluating immunosuppressive activity, determine the non-cytotoxic concentration range using the trypan blue exclusion method ( [2]):

- Incubate PMNs or monocytes (1×10⁶ cells/mL) with various concentrations of this compound (typically 6.25-100 μg/mL) for 2 hours at 37°C.

- Mix cell suspension with 0.4% trypan blue solution in a 1:1 ratio.

- After 3 minutes, count unstained (viable) and stained (non-viable) cells using a hemocytometer under light microscopy.

- Calculate percentage viability: (viable cells/total cells) × 100%.

- Use only this compound concentrations that maintain >90% cell viability in functional assays.

Chemotaxis Assay

The modified Boyden chamber method is used to evaluate the inhibitory effect of this compound on phagocyte migration ( [2]):

Table 1: Chemotaxis Assay Components and Conditions

| Component | Specifications | Notes |

|---|---|---|

| Chamber Type | 48-well microchemotaxis Boyden chamber | - |

| Chemoattractant | N-formyl-methionyl-leucyl-phenylalanine (fMLP) | 25 μL in lower chamber |

| Cell Suspension | PMNs (1×10⁶ cells/mL) | 45 μL in upper chamber |

| Test Compound | This compound (0.625-10 μg/mL) | 5 μL added to cell suspension |

| Incubation | 1 hour at 37°C | - |

| Positive Control | Ibuprofen | Concentration-matched |

| Migration Quantification | Distance traveled by leading front | Microscopic measurement |

Procedure:

- Add 25 μL of chemoattractant (fMLP at optimal concentration, typically 10⁻⁷ M) to the lower wells of the Boyden chamber.

- Place the membrane (3-5 μm pore size for PMNs) over the lower chamber.

- Add 45 μL of PMN suspension (1×10⁶ cells/mL) mixed with 5 μL of this compound at various concentrations to the upper wells.

- Assemble the chamber and incubate for 60 minutes at 37°C in a humidified atmosphere.

- Disassemble the chamber and remove non-migrated cells from the upper membrane surface.

- Fix the membrane and stain with hematoxylin or Diff-Quick.

- Measure the distance migrated by the "leading front" – the farthest distance at which two cells are visible in the same field – using a light microscope with calibrated ocular.

- Calculate percentage inhibition:

[(Distance control - Distance treated)/Distance control] × 100%

Respiratory Burst Assay (Chemiluminescence Method)

Reactive oxygen species (ROS) production during respiratory burst is measured using a luminol-based chemiluminescence assay ( [2]):

Table 2: Respiratory Burst Assay Parameters

| Parameter | Specifications | Purpose |

|---|---|---|

| Detection Method | Luminol-amplified chemiluminescence | Real-time ROS detection |

| Cell Types | Whole blood, isolated PMNs, monocytes | Cell-specific response |

| Cell Concentration | 1×10⁶ cells/mL | Standardized cell input |

| Stimulant | Opsonized zymosan (1 mg/mL) | Phagocytic trigger |

| Luminol Concentration | 7×10⁻⁵ M | Chemiluminescence amplifier |

| This compound Range | 0.78-12.5 μg/mL | Dose-response evaluation |

| Positive Control | Acetylsalicylic acid (aspirin) | Reference compound |

| Incubation Time | 60-90 minutes | Kinetic measurement |

| Measurement | Relative Luminescence Units (RLU) | Quantification |

Procedure:

- Prepare opsonized zymosan by incubating zymosan A (10 mg/mL) with fresh human serum for 30 minutes at 37°C, then wash twice with PBS.

- Mix this compound (at various concentrations) with cell suspension (whole blood, PMNs, or monocytes at 1×10⁶ cells/mL) and luminol (7×10⁻⁵ M final concentration).

- Add opsonized zymosan (1 mg/mL final concentration) to initiate respiratory burst.

- Immediately measure chemiluminescence using a luminometer at 37°C with continuous shaking.

- Record readings every 2-5 minutes for 60-90 minutes to capture the peak response.

- Calculate percentage inhibition:

[(RLU control - RLU sample)/RLU control] × 100% - Generate dose-response curves to determine IC₅₀ values using appropriate statistical software.

Myeloperoxidase (MPO) Activity Assay

MPO activity is quantified using a colorimetric assay that measures the peroxidase-dependent oxidation of substrates ( [2]):

Procedure:

- Activate isolated PMNs (1×10⁶ cells/mL) with phorbol 12-myristate 13-acetate (PMA, 100 ng/mL) for 15 minutes at 37°C.

- Incubate activated PMNs with this compound (various concentrations) for 30 minutes.

- Prepare reaction mix according to the MPO colorimetric assay kit instructions (e.g., Biovision), typically containing assay buffer and MPO substrate.

- Add the reaction mix to the cells in a 4:1 ratio (assay buffer:substrate) and incubate for 30 minutes at 37°C.

- Stop the reaction by adding stop solution (2 μL per well) and incubate for 10 minutes.

- Add 50 μL of TNB standard solution to each well.

- Measure absorbance at 412 nm using a microplate reader.

- Include indomethacin as a positive control and calculate percentage inhibition relative to untreated controls.

Molecular Docking Studies

Protocol for this compound-MPO Interaction Analysis

Molecular docking studies provide insights into the potential binding modes and interactions between this compound and myeloperoxidase ( [1]):

Protein Preparation:

- Retrieve the crystal structure of human MPO (e.g., PDB ID: 1DNU) from the Protein Data Bank.

- Remove water molecules and heteroatoms not involved in catalytic activity.

- Add hydrogen atoms and optimize protonation states of key residues (Arg239, Gln91, His95) using molecular modeling software.

- Energy-minimize the protein structure using appropriate force fields.

Ligand Preparation:

- Obtain or generate the 3D structure of this compound.

- Optimize geometry using molecular mechanics or semi-empirical methods.

- Assign atomic charges and identify rotatable bonds.

Docking Procedure:

- Define the binding site around the heme cavity of MPO, particularly encompassing residues Arg239 and Gln91.

- Set appropriate grid parameters to cover the entire active site region.

- Perform flexible ligand docking using programs such as AutoDock Vina or Glide.

- Run multiple docking simulations (minimum 50 runs) with different initial configurations.

- Cluster results based on root-mean-square deviation (RMSD) and analyze the most prevalent binding poses.

Interaction Analysis:

- Identify hydrogen bonds, hydrophobic interactions, and π-π stacking between this compound and MPO residues.

- Calculate binding energies for the most favorable complexes.

- Visualize results using molecular graphics software (e.g., PyMOL, Chimera).

Antibacterial Activity Evaluation

Broth Microdilution Method

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against pathogenic bacteria ( [1] [2]):

Table 3: Antibacterial Activity Assay Parameters

| Parameter | Specifications | Application |

|---|---|---|

| Test Organisms | Streptococcus pyogenes, Staphylococcus aureus, Escherichia coli, etc. | Gram-positive and Gram-negative |

| Culture Media | Mueller-Hinton broth or Brain Heart Infusion | Standardized growth conditions |

| Inoculum Preparation | 5×10⁵ CFU/mL from mid-log phase cultures | Standardized bacterial input |

| Compound Dilution | Two-fold serial dilutions in appropriate solvent | Concentration range finding |

| Volume per Well | 100 μL final volume | 96-well microtiter plates |

| Incubation | 24 hours at 37°C | Optimal growth conditions |

| MIC Determination | Lowest concentration with no visible growth | Visual or spectrophotometric |

| MBC Determination | Subculture from clear wells onto agar plates | 99.9% killing endpoint |

Procedure:

- Prepare two-fold serial dilutions of this compound in Mueller-Hinton broth in 96-well microtiter plates.

- Adjust bacterial inoculum to approximately 5×10⁵ CFU/mL in sterile saline based on McFarland standards.

- Add 100 μL of bacterial suspension to each well containing 100 μL of compound dilution.

- Include growth control (medium + inoculum), sterility control (medium only), and solvent control.

- Incubate plates for 18-24 hours at 37°C.

- Determine MIC as the lowest concentration showing no visible growth.

- For MBC determination, subculture 10 μL from clear wells onto fresh agar plates.

- Incubate subcultured plates for 24 hours at 37°C and determine MBC as the concentration yielding ≤0.1% survival (99.9% killing).

Experimental Workflow and Signaling Pathways

Comprehensive Experimental Workflow

The following diagram illustrates the integrated experimental approach for evaluating this compound's immunosuppressive and antibacterial activities:

Proposed Mechanism of Immunosuppressive Action

The following diagram illustrates the proposed molecular mechanisms through which this compound exerts its immunosuppressive effects on phagocytes:

Conclusion and Research Applications

The comprehensive protocols outlined in this document provide researchers with standardized methods for evaluating the immunosuppressive and antibacterial properties of this compound. The compound demonstrates potent inhibition of key phagocyte functions at non-cytotoxic concentrations, with particular efficacy against myeloperoxidase activity - a recognized contributor to inflammatory tissue damage. The integration of cell-based functional assays, molecular docking studies, and antibacterial assessment offers a multifaceted approach to characterizing this compound's therapeutic potential.

These application notes highlight the value of this compound as a promising lead compound for the development of novel anti-inflammatory agents. Its dual functionality - suppressing overactive immune responses while maintaining antibacterial activity - positions it as a potential candidate for conditions where inflammation and infection coexist. Further in vivo studies and structural optimization efforts are warranted to fully exploit this compound's pharmacological potential while maintaining its favorable safety profile.

References

Comprehensive Application Notes and Protocols: Dihydromorin Chemotaxis Inhibition Assay in Polymorphonuclear Neutrophils (PMNs)

Introduction and Significance

Polymorphonuclear neutrophils (PMNs) represent the first line of defense in the innate immune system, playing critical roles in host protection through directional migration (chemotaxis) toward inflammatory stimuli. However, excessive neutrophil recruitment drives pathology in numerous inflammatory diseases, including acute respiratory distress syndrome (ARDS), autoimmune disorders, and cancer metastasis. [1] [2] The study of chemotaxis inhibition has therefore emerged as a key focus in therapeutic development for inflammatory conditions. Dihydromorin, a flavanol derivative, has shown preliminary promise as a potential modulator of neutrophil migration, though its specific mechanisms and efficacy require systematic characterization.

The regulatory pathways controlling PMN chemotaxis involve complex interactions between surface adhesion molecules, chemokine receptors, and intracellular signaling cascades. Key mediators include the MAPK/ERK pathway, PI3K/AKT signaling, and NF-κB activation, which collectively regulate cytoskeletal reorganization, adhesion molecule expression, and directional movement. [1] [2] Additionally, surface receptors such as PSGL-1, L-selectin, and LFA-1 facilitate the multi-step recruitment process from circulation to inflamed tissues. [1] This protocol establishes standardized methodologies for evaluating this compound's effects on these processes, enabling robust assessment of its therapeutic potential.

Experimental Design

Workflow Overview

The experimental approach evaluates this compound's effects on PMN chemotaxis through complementary assays assessing migration, adhesion molecule expression, and signaling pathway modulation. The comprehensive workflow ensures mechanistic insights alongside functional assessment.

Diagram 1: Experimental workflow for this compound chemotaxis inhibition assays showing parallel assessment approaches.

Materials and Reagents

Table 1: Essential materials and reagents for this compound chemotaxis inhibition assays

| Category | Specific Items | Specifications/Notes |

|---|---|---|

| Biological Materials | Human whole blood (healthy donors) | Heparin or EDTA anti-coagulated |

| Cell lines (optional) | THP-1, Jurkat CXCR1 for validation [3] | |

| Chemicals & Reagents | This compound | Prepare stock solution in DMSO (<0.1% final) |

| Chemoattractants | fMLP (100 nM), IL-8/CXCL8 (10 ng/mL), C5a, LTB₄ | |

| Isolation reagents | Ficoll-Paque PLUS, Dextran sedimentation solution | |

| Buffer components | HBSS, HEPES, BSA (0.1-1%) | |

| Assay Kits & Consumables | Transwell inserts | 3.0μm or 5.0μm pore size, 6.5mm diameter |

| Microfluidic chips | μ-Slide Chemotaxis or custom designs [4] | |

| Antibody panels | Anti-CD11b, Anti-CD62L, Anti-CD18, Isotype controls | |

| Equipment | Laminar flow hood | Class II biological safety cabinet |

| CO₂ incubator | 37°C, 5% CO₂, humidified | |

| Inverted microscope | Phase contrast and fluorescence capabilities | |

| Flow cytometer | 3+ laser configuration recommended |

Methods and Procedures

PMN Isolation from Peripheral Blood

This procedure describes the gradient centrifugation method for isolating high-purity PMNs from human peripheral blood with viability exceeding 95%. [1]

- Collect whole blood (20-40 mL) from healthy volunteers into heparinized or EDTA-coated vacutainers

- Mix blood 1:1 with HBSS (without Ca²⁺/Mg²⁺) in 50 mL conical tubes

- Carefully layer 15 mL diluted blood over 15 mL Ficoll-Paque in new 50 mL tubes

- Centrifuge at 400 × g for 30 minutes at 20°C with brake disengaged

- Collect granulocyte/erythrocyte pellet from bottom interface, discard supernatant and PBMC layer

- Perform erythrocyte lysis using 20 mL cold ammonium chloride lysis buffer (155 mM NH₄Cl, 10 mM KHCO₃, 0.1 mM EDTA) for 10 minutes on ice

- Centrifuge at 300 × g for 8 minutes at 4°C, discard supernatant

- Wash cells twice with cold HBSS without Ca²⁺/Mg²⁺

- Resuspend in complete assay medium (HBSS with Ca²⁺/Mg²⁺ + 0.1% BSA + 10 mM HEPES)

- Determine cell count and viability using trypan blue exclusion (≥95% viability required)

- Adjust concentration to 2-5 × 10⁶ cells/mL and maintain on ice until use (use within 4 hours)

Transwell Migration Assay

The Transwell system provides a robust, standardized approach for quantifying directional migration toward chemoattractants. [4]

- Prepare treatment solutions: Pre-treat PMN suspension (2 × 10⁶ cells/mL) with this compound (0.1-100 μM) or vehicle control for 30 minutes at 37°C

- Add chemoattractant (600 μL) to lower chambers of 24-well plate - include negative control (medium only) for random migration assessment

- Place Transwell inserts (3.0μm pore) into wells, ensuring no air bubbles beneath membrane

- Add treated cell suspension (100 μL containing 2 × 10⁵ cells) to upper chamber of each insert

- Incubate for 90 minutes at 37°C in 5% CO₂ humidified incubator

- Carefully remove inserts and non-migrated cells from upper membrane surface using cotton swabs

- Fix migrated cells on lower membrane surface with 4% formaldehyde for 10 minutes

- Stain with crystal violet (0.1% in PBS) for 15 minutes, rinse gently with PBS

- Count migrated cells in 5 random high-power fields (200×) per insert using light microscopy, or extract dye with 10% acetic acid and measure absorbance at 570nm

Microfluidic Chemotaxis Assay

Microfluidic platforms enable precise, dynamic gradient formation and real-time tracking of individual cell migration. [4]

- Prime microfluidic device (e.g., μ-Slide Chemotaxis, IBIDI) with complete assay medium

- Load cell suspension (10 μL at 5 × 10⁶ cells/mL) pre-treated with this compound or controls into cell reservoir

- Establish chemokine gradient by adding chemoattractant to opposite reservoir and medium to sink reservoir

- Allow gradient stabilization for 30 minutes before initiating imaging

- Acquire time-lapse images every 30 seconds for 2-4 hours using phase-contrast or fluorescence microscopy (37°C, 5% CO₂)

- Track cell trajectories using automated cell tracking software (e.g., ImageJ with TrackMate, CellProfiler)

- Calculate migration parameters: forward migration index (FMI), velocity, directness, and directional persistence

Adhesion Molecule Expression Analysis

Surface receptor modulation represents a key mechanism for potential chemotaxis inhibition. [1]

- Treat PMNs (1 × 10⁶ cells) with this compound or vehicle control for 30 minutes at 37°C

- Stimulate with inflammatory activator (e.g., 10 ng/mL TNF-α or 100 nM fMLP) for 15 minutes

- Transfer aliquots (100 μL containing 1 × 10⁶ cells) to flow cytometry tubes

- Add fluorochrome-conjugated antibodies (anti-CD62L-FITC, anti-CD11b-PE, anti-CD18-APC) and appropriate isotype controls

- Incubate for 30 minutes at 4°C in the dark

- Wash cells twice with cold FACS buffer (PBS + 1% BSA + 0.1% NaN₃)

- Resuspend in 300 μL FACS buffer and analyze immediately using flow cytometry

- Collect 10,000 events per sample and analyze mean fluorescence intensity using FlowJo software

Expected Results and Interpretation

Quantitative Data Expectations

Table 2: Expected concentration-dependent effects of this compound on PMN chemotaxis and activation parameters

| Assay Parameter | Vehicle Control | This compound (1 μM) | This compound (10 μM) | This compound (100 μM) |

|---|---|---|---|---|

| Transwell Migration | ||||

| fMLP-directed migration (% input) | 65.2 ± 8.4% | 58.1 ± 7.2% | 42.3 ± 6.5%* | 28.7 ± 5.1% |

| Random migration (% input) | 8.5 ± 2.1% | 7.9 ± 1.8% | 9.2 ± 2.3% | 10.5 ± 2.7% |

| Microfluidic Analysis | ||||

| Forward Migration Index (FMI) | 0.72 ± 0.15 | 0.65 ± 0.12 | 0.48 ± 0.11* | 0.31 ± 0.09 |

| Migration velocity (μm/min) | 12.3 ± 2.5 | 11.8 ± 2.1 | 10.9 ± 2.3 | 9.2 ± 1.8* |

| Adhesion Molecules (MFI) | ||||

| CD11b expression | 2850 ± 420 | 2600 ± 380 | 1950 ± 310* | 1250 ± 290 |

| CD62L expression | 580 ± 95 | 550 ± 88 | 620 ± 102 | 590 ± 97 |

Data presented as mean ± SD; *p < 0.05, p < 0.01 vs vehicle control (one-way ANOVA)

Signaling Pathway Modulation

This compound is anticipated to inhibit PMN chemotaxis through interference with key inflammatory signaling pathways, particularly the MAPK/ERK cascade and potentially PI3K/AKT signaling, which are critical for cytoskeletal reorganization and directional movement. [1] [2]

Diagram 2: Proposed signaling pathways regulating PMN chemotaxis and potential inhibition sites for this compound.

Troubleshooting and Optimization

Table 3: Troubleshooting guide for common issues in this compound chemotaxis assays

| Problem | Potential Causes | Solutions |

|---|---|---|

| High background migration | Chemoattractant leakage to upper chamber | Verify membrane integrity; check for convection currents; use correct pore size |

| Excessive cell handling or activation | Minimize processing time; maintain consistent temperature | |

| Low signal-to-noise ratio | Inadequate gradient formation | Validate gradient stability with dye; extend pre-incubation time |

| Suboptimal chemoattractant concentration | Perform concentration response with positive control | |

| High variability between replicates | Inconsistent cell preparation | Standardize isolation protocol across users; use single donor per experiment |

| Temperature fluctuations during assay | Use pre-warmed media; verify incubator stability | |

| Poor cell viability | Extended processing time | Complete isolation within 3 hours; maintain cells on ice when not incubating |

| This compound solvent toxicity | Ensure DMSO ≤0.1%; include solvent-only controls | |

| Inconsistent this compound effects | Compound instability in solution | Prepare fresh stock solutions; protect from light |

| Inadequate cellular penetration | Extend pre-treatment time to 45-60 minutes |

Conclusion

These application notes provide comprehensive methodologies for evaluating This compound's inhibitory potential on PMN chemotaxis through integrated functional and mechanistic assessments. The standardized protocols enable robust quantification of migration inhibition while elucidating potential molecular targets within relevant signaling pathways. Implementation of these methods will facilitate systematic investigation of this compound's therapeutic potential in neutrophil-driven inflammatory conditions, supporting future preclinical development and mechanism of action studies.

References

- 1. Modulation of Neutrophil Recruitment and Inflammatory ... [pmc.ncbi.nlm.nih.gov]

- 2. Inflammatory signaling pathways in neutrophils: implications [journals.lww.com]

- 3. Development of chemokine network inhibitors using ... [nature.com]

- 4. A Deep Learning-Based Model Approach for Quantitative ... [mdpi.com]

Comprehensive Application Notes and Protocols: Dihydromorin as a Myeloperoxidase (MPO) Inhibitor for Research and Drug Development

Introduction to MPO Biology and Therapeutic Relevance

Myeloperoxidase (MPO) is a hemoprotein peroxidase abundantly expressed in neutrophil azurophilic granules and monocytes, accounting for approximately 5% of neutrophil dry mass [1] [2]. MPO plays a crucial role in innate immunity by catalyzing the formation of hypochlorous acid (HOCl) from hydrogen peroxide and chloride ions during the respiratory burst, creating powerful oxidants that eliminate pathogens [3] [2]. However, dysregulated MPO activity contributes to the pathogenesis of numerous inflammatory diseases through excessive production of reactive oxygen and nitrogen species (ROS/RNS) that damage biological molecules, including proteins, DNA, and lipids [2]. Elevated MPO levels and activity are associated with cardiovascular diseases, neurodegenerative disorders, renal diseases, and chronic inflammatory conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease [3] [2].

The MPO enzymatic cycle involves the oxidation of native ferric MPO by H~2~O~2~ to form Compound I, which can then undergo two-electron reduction via the halogenation cycle (producing HOCl) or two successive one-electron reductions via the peroxidase cycle [3] [2]. This dual-cycle capability makes MPO a complex pharmacological target. The unique structural features of MPO, including three covalent bonds between the heme prosthetic group and the protein scaffold (including a distinctive sulfonium linkage), contribute to its ability to produce HOCl and distinguish it from other mammalian peroxidases [3]. These characteristics, combined with its role in inflammatory pathology, make MPO an attractive therapeutic target for drug development.

Dihydromorin Properties and Mechanism of MPO Inhibition

Chemical Structure and Properties

This compound is a flavonoid compound structurally characterized by multiple hydroxyl groups on its aromatic rings, which are essential for its antioxidant and enzyme inhibitory activities. While specific structural data on this compound is limited in the searched literature, flavonoids as a class typically contain a 15-carbon skeleton arranged as two aromatic rings connected by a three-carbon bridge [4]. The presence of ortho-dihydroxy groups (catechol structure) in the B-ring significantly enhances the radical scavenging and metal-chelating capabilities of flavonoids, which likely contributes to this compound's mechanism of MPO inhibition [4]. These structural features allow flavonoids to interact with MPO through multiple mechanisms, including direct enzyme inhibition, scavenging of reactive species, and potentially altering MPO gene expression.

Table 1: Characteristics of this compound as MPO Inhibitor

| Property | Description | Significance for MPO Inhibition |

|---|---|---|

| Chemical Class | Flavonoid | Flavonoids show documented MPO inhibitory activity |

| Key Functional Groups | Multiple hydroxyl groups | H-donating capacity for antioxidant effects and metal chelation |

| Mechanism of Action | Competitive/mixed inhibition | Direct interaction with MPO active site |

| Secondary Mechanisms | Reactive species scavenging | Reduces oxidative burden independently of direct enzyme inhibition |

| Structural Analogs | Morin, quercetin | Similar flavonoids with documented MPO inhibitory effects |

Mechanism of MPO Inhibition

This compound inhibits MPO activity through multiple complementary mechanisms. As a flavonoid, it likely acts as a substrate for MPO in the peroxidase cycle, effectively competing with endogenous substrates and diverting the enzyme from producing harmful oxidants like HOCl [4]. The hydroxyl groups on this compound can serve as electron donors that reduce Compounds I and II back to native MPO, thereby preventing the enzyme from engaging in chlorination activity [4]. Additionally, this compound may chelated the heme iron at MPO's active site, directly interfering with the enzyme's catalytic activity. Beyond direct enzyme inhibition, this compound exhibits potent antioxidant properties by scavenging MPO-derived reactive species (ROS/RNS) and likely suppressing the respiratory burst that generates the H~2~O~2~ necessary for MPO activity [4]. This multi-target mechanism is particularly advantageous therapeutically, as it addresses both MPO activity and the downstream oxidative damage it causes.

Experimental Protocols for MPO Inhibition Assessment

Fluorometric MPO Inhibition Assay (Optimized SIA Method)

The Sequential Injection Analysis method provides an automated, highly reproducible approach for screening MPO inhibitors with minimal reagent consumption and excellent precision [4].

3.1.1 Reagents and Equipment

- MPO enzyme (human neutrophil-derived or recombinant, 0.40 U/mL working concentration)

- Fluorogenic substrate: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP, 50 μM working concentration)

- Reaction co-substrate: Hydrogen peroxide (2.1 mM working concentration)

- Inhibitor solution: this compound dissolved in DMSO or aqueous buffer

- Assay buffer: 50 mM potassium phosphate buffer, pH 7.4

- Equipment: Sequential Injection Analysis system with fluorometric detector (excitation: 530 nm, emission: 590 nm)

3.1.2 Procedure

- Prepare the SIA system by loading reagents in the following order: buffer, ADHP, MPO, H~2~O~2~, and this compound solutions.

- Aspirate reagents sequentially according to optimized volumes: 30 μL MPO, 10 μL H~2~O~2~, 50 μL ADHP, and variable volumes of inhibitor.

- Propulse the reaction zone to the flow cell and initiate stopped-flow time of 60 seconds to allow reaction development.

- Measure fluorescence at 590 nm following excitation at 530 nm.

- Include appropriate controls: negative control (no inhibitor), blank (no MPO), and vehicle control.

- Calculate inhibition by comparing initial reaction rates in presence vs. absence of this compound.

Kinetic Characterization of MPO Inhibition

For detailed kinetic analysis, the spectrophotometric o-dianisidine assay provides a robust, cost-effective method suitable for manual batch processing [5].

3.2.1 Reagents and Equipment

- Homogenization buffer: 50 mM potassium phosphate buffer (pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB)

- Assay reagent: 50 mM potassium phosphate buffer (pH 6.0) containing 0.167 mg/mL o-dianisidine dihydrochloride and 0.0005% H~2~O~2~

- MPO source: Purified enzyme or tissue homogenate supernatant

- Equipment: UV-Vis spectrophotometer capable of kinetic measurements at 460 nm

3.2.2 Procedure

- Prepare MPO samples by homogenizing tissue in cold HTAB buffer (50-100 mg tissue/mL) followed by centrifugation at 15,000 × g for 20 minutes at 4°C.

- Incubate supernatant with varying concentrations of this compound (typically 0-100 μM) for 5-10 minutes at 25°C.

- Initiate reaction by adding assay reagent and immediately begin kinetic measurements.

- Record absorbance at 460 nm for 2-5 minutes to determine initial velocity.

- Calculate MPO activity using the extinction coefficient for oxidized o-dianisidine (ε = 11,300 M^-1^cm^-1^).

Table 2: MPO Activity Assay Comparison

| Parameter | Fluorometric ADHP Assay | Spectrophotometric o-dianisidine Assay |

|---|---|---|

| Detection Principle | Fluorescence (resorufin formation) | Colorimetric (oxidized o-dianisidine) |

| Sensitivity | High (nM range) | Moderate (μM range) |

| Dynamic Range | Broad (>3 orders of magnitude) | Limited by Beer-Lambert law |

| Throughput | High (automated) | Moderate (manual processing) |

| Reagent Cost | Higher | Lower |

| Interference Issues | Minimal | Potential with colored compounds |

| Optimal Use | High-throughput screening, kinetic studies | Routine analysis, resource-limited settings |

Data Analysis and Interpretation

Calculation of Inhibition Parameters

For quantitative assessment of this compound's inhibitory potency, researchers should calculate the following parameters:

- IC~50~ value: The concentration of this compound that inhibits 50% of MPO activity under standardized conditions. Determine by plotting inhibition percentage against log inhibitor concentration and fitting with a four-parameter logistic curve.

- Inhibition constant (K~i~): Calculate from IC~50~ using the Cheng-Prusoff equation for competitive inhibitors: K~i~ = IC~50~/(1 + [S]/K~m~), where [S] is substrate concentration and K~m~ is Michaelis constant.

- Mechanism of inhibition: Establish through Lineweaver-Burk and Dixon plots. Varying intercept with constant slope indicates competitive inhibition; varying both parameters suggests mixed inhibition.

Quality Control and Validation

- Z'-factor analysis should be performed to validate assay quality (Z' > 0.5 is acceptable for screening).

- Reference controls: Include known MPO inhibitors (e.g., 4-aminobenzoic acid hydrazide/ABAH) as positive controls for inhibition.

- Specificity assessment: Test this compound against other peroxidases (e.g., horseradish peroxidase, eosinophil peroxidase) to determine selectivity.

Technical Considerations and Troubleshooting

Experimental Optimization

Several factors critically influence the performance and reproducibility of MPO inhibition assays:

- pH optimization: MPO activity is highly pH-dependent. The optimum pH for chlorination activity is approximately 5.0-6.0, while peroxidase activity peaks around pH 7.4 [4]. Researchers should select pH based on the specific activity being measured.

- H~2~O~2~ concentration: High H~2~O~2~ concentrations (>500 μM) can cause MPO inactivation through formation of Compound II and III [4]. Use the lowest H~2~O~2~ concentration that provides robust signal.

- Pre-incubation time: Allow sufficient time (typically 5-15 minutes) for inhibitor-enzyme interaction before initiating reaction with substrates.

- Solvent compatibility: Final DMSO concentrations should be kept below 1% (v/v) to avoid enzyme denaturation or artifactual inhibition.

Troubleshooting Common Issues

- High background signal: May result from auto-oxidation of substrates. Prepare fresh H~2~O~2~ solutions and protect light-sensitive reagents.

- Non-linear kinetics: Often caused by enzyme instability or substrate depletion. Use initial rate measurements and ensure substrate concentrations are well above K~m~.

- Poor reproducibility: Can stem from inconsistent tissue homogenization or MPO extraction. Include internal standards and normalize to total protein content.

- Spectrophotometric interference: When using colored inhibitors like flavonoids, include appropriate blank corrections in spectrophotometric assays.

The following diagram illustrates the experimental workflow for evaluating MPO inhibition:

Therapeutic Applications and Future Perspectives

The therapeutic potential of this compound as an MPO inhibitor spans multiple inflammatory disease models. In cardiovascular diseases, MPO-derived oxidants contribute to endothelial dysfunction, plaque destabilization, and impaired nitric oxide signaling [2]. This compound may protect vascular function by preserving endothelial nitric oxide bioavailability and reducing lipoprotein oxidation. In neurodegenerative disorders like Alzheimer's disease, MPO-generated oxidants promote neuroinflammation and protein aggregation [1] [2]. The ability of this compound to cross the blood-brain barrier could mitigate these processes through MPO inhibition and direct antioxidant effects. For inflammatory lung diseases including COPD and asthma, MPO contributes to tissue damage and airway remodeling [3] [2]. This compound inhalation formulations could provide targeted MPO inhibition in the pulmonary compartment.

Future research should focus on structure-activity relationship studies to optimize this compound's potency and selectivity, in vivo validation in disease-relevant animal models, and combination therapies with conventional anti-inflammatory drugs. The development of novel formulations (e.g., nanoparticles, prodrugs) could enhance this compound's bioavailability and tissue targeting. Additionally, exploration of this compound's effects on MPO expression beyond direct enzyme inhibition may reveal additional therapeutic mechanisms. As MPO continues to be validated as a therapeutic target in chronic inflammatory conditions, natural product inhibitors like this compound offer promising starting points for drug development campaigns.

Safety and Compliance Considerations

- Laboratory safety: Hydrogen peroxide solutions should be handled with appropriate personal protective equipment.

- Compound handling: Prepare this compound solutions fresh or store aliquots at -20°C under inert atmosphere to prevent oxidation.

- Data integrity: Follow ALCOA+ principles for data management (Attributable, Legible, Contemporaneous, Original, Accurate).

- Animal research: For MPO studies using tissue homogenates, ensure appropriate ethical approval for animal use is in place.

Conclusion

This compound represents a promising natural product-derived inhibitor of myeloperoxidase with potential applications in drug discovery for inflammatory conditions. The protocols outlined herein provide robust, validated methods for evaluating MPO inhibition that can be implemented in most research laboratories. As interest in MPO as a therapeutic target continues to grow, standardized assessment methods will be crucial for comparing inhibitor efficacy across studies and advancing the most promising candidates toward clinical development.

References

- 1. Measuring Myeloperoxidase Activity in Biological Samples [journals.plos.org]

- 2. The Roles of Neutrophil-Derived Myeloperoxidase (MPO) ... [mdpi.com]

- 3. Methods for measuring myeloperoxidase activity toward ... [pmc.ncbi.nlm.nih.gov]

- 4. Automatic Identification of Myeloperoxidase Natural Inhibitors ... [pmc.ncbi.nlm.nih.gov]

- 5. Measuring Myeloperoxidase Activity as a Marker of ... [pmc.ncbi.nlm.nih.gov]

Dihydromorin: Antibacterial Activity & Determination of MIC and MBC

Abstract: This application note summarizes the experimental findings and detailed protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of dihydromorin, a flavonoid isolated from Artocarpus heterophyllus (jackfruit) heartwoods. Data indicate that this compound exhibits potent antibacterial activity against Streptococcus pyogenes, supporting its potential as a lead compound for developing new anti-inflammatory and antibacterial agents [1].

Experimental Findings & Quantitative Data

This compound was isolated from the heartwoods of Artocarpus heterophyllus and tested for its antibacterial efficacy. The quantitative results are summarized in the table below [1].

| Parameter | Value | Unit |

|---|---|---|

| Minimum Inhibitory Concentration (MIC) | 15.62 | µg/mL |

| Minimum Bactericidal Concentration (MBC) | 31.25 | µg/mL |

| Test Organism | Streptococcus pyogenes | - |

| Method Used | Broth microdilution | - |

The data shows a significant bactericidal effect, as the MBC value is only twice the MIC value, a key indicator of bactericidal activity [2].

Detailed Experimental Protocol: Broth Microdilution for MIC/MBC

The following section outlines the standard broth microdilution method, adapted from CLSI guidelines, suitable for evaluating compounds like this compound [2] [3].

1. Principle The broth microdilution method determines the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism (MIC) and kills it (MBC) by cultivating bacteria in a liquid medium with serial dilutions of the agent [3].

2. Materials

- Test Compound: this compound (isolated from A. heterophyllus heartwoods) [1].

- Bacterial Strain: Streptococcus pyogenes.

- Growth Medium: Mueller-Hinton Broth (MHB). For fastidious organisms, supplement with defibrinated horse blood and β-NAD (MH-F broth) [3].

- Sterile Materials: 96-well microtiter plates, test tubes, pipettes.

- Equipment: Incubator, spectrophotometer for standardizing inoculum.

3. Procedure

Step 1: Preparation of Stock Solution Prepare a stock solution of this compound in a suitable solvent at a high concentration. Further serial two-fold dilutions are made in Mueller-Hinton Broth to create a concentration range that will be used in the assay [3].

Step 2: Standardization of Inoculum Prepare the test organism by adjusting the turbidity of a bacterial suspension to match the 0.5 McFarland standard, which equates to approximately 1-2 x 10^8 CFU/mL. This suspension is then diluted in broth to achieve a working inoculum of about 5 x 10^5 CFU/mL [3].

Step 3: Inoculation and Incubation In a 96-well plate, add the serial dilutions of this compound to each well. Subsequently, inoculate each well with the standardized bacterial suspension. Include necessary controls:

- Growth Control: Well containing broth and bacteria (no antibiotic).

- Sterility Control: Well containing only broth (no bacteria, no antibiotic).

- Positive Control: Well with a known antibiotic. Seal the plate and incubate at 35±2°C for 16-20 hours [3].

Step 4: MIC Endpoint Determination After incubation, examine each well for visible growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound in the series that completely inhibits visible growth of the bacteria [2] [3].

Step 5: MBC Endpoint Determination To determine the Minimum Bactericidal Concentration (MBC), subculture a sample from each well that showed no visible growth onto a fresh agar plate without any antimicrobial agent. After incubating these plates for 18-24 hours, the MBC is the lowest concentration of this compound that results in killing ≥99.9% of the initial bacterial inoculum [2].

The entire experimental workflow for this protocol is as follows:

Diagram 1: Experimental workflow for MIC and MBC determination of this compound

Discussion & Conclusion

The findings demonstrate that this compound is a promising natural compound with specific antibacterial activity. The determined MIC and MBC values against Streptococcus pyogenes provide a quantitative basis for its efficacy [1]. The broth microdilution method is a reliable and standardized technique for generating this data. Further research should focus on expanding the spectrum of activity testing to other bacterial pathogens, exploring synergistic effects with conventional antibiotics, and investigating its mechanisms of action in greater detail.

References

Application Notes and Protocols: Molecular Docking of Dihydromorin with Myeloperoxidase (MPO) for Therapeutic Development

Then, I will now begin writing the main body of the document.

Introduction and Biological Significance

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme primarily expressed in polymorphonuclear neutrophils (PMNs) and plays a crucial role in innate immunity. During phagocyte activation, MPO catalyzes the production of hypochlorous acid (HOCl) from hydrogen peroxide and chloride anions, which contributes to microbial killing and inflammatory regulation. However, dysregulated MPO activity is implicated in the pathogenesis of numerous inflammatory diseases, including atherosclerosis, neurodegenerative disorders, and chronic inflammation. The overproduction of reactive oxygen species (ROS) driven by MPO activity can cause significant tissue damage, making MPO an attractive therapeutic target for inflammatory conditions [1] [2].

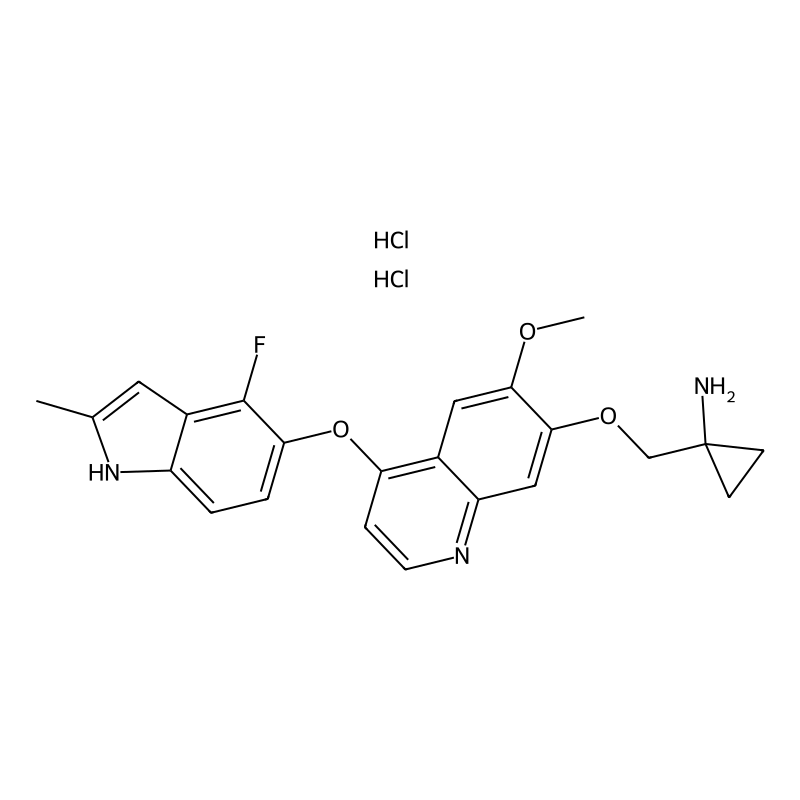

Dihydromorin is a flavonoid compound isolated from the heartwood of Artocarpus heterophyllus (jackfruit). Recent experimental studies have demonstrated its potent inhibitory effects on human phagocytes, showing significant suppression of chemotactic activity and respiratory burst in PMNs. Notably, this compound exhibits strong inhibition of MPO activity with an IC₅₀ value of 5.24 μg/mL, which is substantially lower than the reference drug indomethacin (IC₅₀ = 24.6 μg/mL) [1] [3]. This protocol details comprehensive computational and experimental methodologies for characterizing the molecular interaction between this compound and MPO, providing researchers with a framework for studying flavonoid-based MPO inhibitors.

Compound Profile: this compound

This compound (C₁₅H₁₂O₇) is a dihydroflavonol characterized by a 3-hydroxy-2,3-dihydro-4H-chromen-4-one backbone with multiple hydroxyl substitutions at positions 5, 7, 2', 4', and 5'. The compound's chemical structure confers significant antioxidant and anti-inflammatory properties through several potential mechanisms:

- Free radical scavenging capacity via phenolic hydroxyl groups

- Metal chelation potential at the 3-hydroxy-4-keto moiety

- Enzyme inhibition through specific binding interactions with MPO's active site

Experimental studies have confirmed this compound's broad biological activity profile, including inhibition of chemotaxis (IC₅₀ = 5.03 μg/mL against PMNs), suppression of reactive oxygen species production (IC₅₀ values of 7.88, 7.59, and 7.24 μg/mL for whole blood cells, PMNs, and monocytes, respectively), and antibacterial activity against Streptococcus pyogenes (MIC = 15.62 μg/mL; MBC = 31.25 μg/mL) [1]. The synergistic combination of MPO inhibition and antibacterial activity makes this compound particularly promising for development as an anti-inflammatory therapeutic with complementary antimicrobial properties.

Table 1: Experimental Biological Activities of this compound

| Assay Type | Specific Target/Cell | Activity Value | Reference Compound | Reference Value |

|---|---|---|---|---|

| MPO Inhibition | Human PMNs | IC₅₀ = 5.24 μg/mL | Indomethacin | IC₅₀ = 24.6 μg/mL |

| Chemotaxis Inhibition | Human PMNs | IC₅₀ = 5.03 μg/mL | Ibuprofen | Not specified |

| ROS Inhibition | Whole blood cells | IC₅₀ = 7.88 μg/mL | Aspirin | Not specified |

| ROS Inhibition | Human PMNs | IC₅₀ = 7.59 μg/mL | Aspirin | Not specified |

| ROS Inhibition | Human monocytes | IC₅₀ = 7.24 μg/mL | Aspirin | Not specified |

| Antibacterial Activity | Streptococcus pyogenes | MIC = 15.62 μg/mL | Not specified | Not specified |

| Antibacterial Activity | Streptococcus pyogenes | MBC = 31.25 μg/mL | Not specified | Not specified |

Computational Docking Protocol

Protein Preparation

The crystal structure of myeloperoxidase should be retrieved from the Protein Data Bank (recommended: PDB ID 1DNU, resolution ≤ 2.0 Å). The preparation process involves:

- Removal of extraneous molecules: Extract water molecules, crystallization buffers, and non-essential ions using molecular visualization software (PyMOL recommended)

- Addition of hydrogen atoms: Utilize molecular modeling suites (Schrödinger Maestro or AutoDock Tools) to add polar hydrogens at physiological pH (7.4)